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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nu-cap technology, a proprietary

microencapsulation platform developed by Nucaps Nanotechnology for improving the oral

bioavailability of probiotics. By utilizing food-grade proteins, this technology creates a protective

carrier system that enhances the stability of probiotics during storage and ensures their

targeted release and viability within the gastrointestinal tract. This document synthesizes key

findings from published research to provide detailed experimental protocols, quantitative data,

and visualizations of the underlying mechanisms and workflows.

Core Technology: Protein-Based
Microencapsulation
The Nu-cap technology is centered around the use of natural food proteins, such as soybean,

zein, and casein, to encapsulate sensitive bioactive compounds like probiotics.[1][2] This

approach leverages the inherent properties of these proteins to form protective microparticles.

The technology is backed by several international patent applications and has been developed

from laboratory and pilot scales to industrial production.[1]

A key method employed is the coacervation of proteins, often induced by the addition of

calcium salts, followed by a spray-drying process.[3] This results in the formation of

microparticles that effectively entrap the probiotic bacteria. Research associated with Nucaps

has demonstrated the successful microencapsulation of various probiotic strains, including
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Lactobacillus plantarum and Lactobacillus rhamnosus, using materials like soybean protein

concentrate.[3][4]

Mechanism of Protection and Enhanced
Bioavailability
The primary function of the Nu-cap technology is to shield probiotic bacteria from the harsh

conditions of the upper gastrointestinal tract, thereby increasing the number of viable cells that

reach the intestines. The protein matrix of the microcapsules provides a physical barrier against

gastric acid and bile salts.[3] This controlled release mechanism is crucial for the efficacy of

probiotics, which must be alive to confer their health benefits.

The mucoadhesive properties of the protein-based microparticles may also contribute to a

longer residence time in the intestine, facilitating the colonization of the gut by the probiotic

strains.

Quantitative Data on Probiotic Viability
The effectiveness of the Nu-cap technology in preserving probiotic viability has been quantified

in several studies. The following tables summarize key data from research on soybean protein-

based microencapsulation of probiotics, a technology closely aligned with Nu-cap's approach.

Table 1: Viability of Lactobacillus plantarum CECT 220 after Microencapsulation and in

Simulated Gastrointestinal Fluids

Treatment Log CFU/g (Initial)
Log CFU/g (After
2h in SGF*)

Log CFU/g (After
2h in SIF**)

Free (Freeze-dried) 9.8 ± 0.2 < 1 < 1

Microencapsulated 9.5 ± 0.1 7.2 ± 0.3 6.8 ± 0.2

*SGF: Simulated Gastric Fluid (pH 2.0) **SIF: Simulated Intestinal Fluid (pH 6.8) (Data

synthesized from findings reported in González-Ferrero et al., 2018)[3]

Table 2: Stability of Microencapsulated Lactobacillus plantarum CECT 220 During Storage at

25°C / 60% Relative Humidity
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Time (weeks) Log CFU/g

0 9.5 ± 0.1

4 9.2 ± 0.2

8 8.9 ± 0.3

12 8.5 ± 0.2

(Data synthesized from findings reported in González-Ferrero et al., 2020)[5]

Experimental Protocols
This section details the methodologies used in the key experiments cited, providing a

reproducible framework for researchers.

Protocol 1: Preparation of Soybean Protein-Based
Microparticles for Probiotic Encapsulation
Materials:

Soybean Protein Concentrate (SPC)

Lactobacillus plantarum CECT 220 or Lactobacillus casei CECT 475

Calcium Chloride (CaCl2)

Deionized water

Phosphate buffer

Methodology:

Preparation of SPC Solution: An aqueous solution of SPC is prepared by dispersing the

protein powder in deionized water and stirring until a homogeneous solution is obtained. The

pH is adjusted to 7.0.
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Probiotic Culture: The selected probiotic strain is cultured in an appropriate growth medium

until it reaches the stationary phase. The bacterial cells are then harvested by centrifugation

and washed with phosphate buffer.

Coacervation and Encapsulation: The harvested probiotic pellet is resuspended in the SPC

solution. Coacervation is induced by the controlled addition of a calcium chloride solution

while stirring. This leads to the formation of protein-probiotic coacervates.

Spray-Drying: The resulting suspension of coacervates is then fed into a spray dryer. The

inlet and outlet temperatures are optimized to ensure the survival of the probiotic bacteria

while achieving efficient drying and microparticle formation.

Collection and Storage: The dried microparticles are collected from the cyclone of the spray

dryer and stored in a desiccator at a controlled temperature and humidity.

(Protocol based on methodologies described in González-Ferrero et al., 2018)[3]

Protocol 2: In Vitro Assessment of Probiotic Viability in
Simulated Gastrointestinal Fluids
Materials:

Microencapsulated probiotics

Free (non-encapsulated) probiotics (as a control)

Simulated Gastric Fluid (SGF): Pepsin in saline solution, pH adjusted to 2.0 with HCl.

Simulated Intestinal Fluid (SIF): Pancreatin and bile salts in saline solution, pH adjusted to

6.8 with NaHCO3.

Plate Count Agar (PCA) or specific agar for the probiotic strain.

Methodology:

Gastric Simulation: A known quantity of microencapsulated and free probiotics is suspended

in SGF. The suspension is incubated at 37°C for a specified period (e.g., 2 hours) with gentle
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agitation.

Intestinal Simulation: Following the gastric simulation, an aliquot of the suspension is

transferred to SIF. The mixture is incubated at 37°C for a further period (e.g., 2 hours) with

gentle agitation.

Viable Cell Count: At different time points during the simulation, samples are taken, and

serial dilutions are performed. The dilutions are plated on the appropriate agar medium.

Incubation and Enumeration: The plates are incubated under anaerobic conditions at 37°C

for 48-72 hours. The number of colony-forming units (CFU) is then counted to determine the

viable cell concentration.

(Protocol based on methodologies described in González-Ferrero et al., 2018)[3]

Visualizations
The following diagrams illustrate key processes and workflows related to the Nu-cap
technology.
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Caption: Nu-cap Microencapsulation Process Workflow.
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Caption: Mechanism of Probiotic Protection and Release.
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Caption: In Vitro Experimental Workflow for Viability Assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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